N~4~,N~4~-Dibenzyl-2-(methylsulfanyl)pyrimidine-4,6-diamine
Description
Table 1: Structural Comparison of Pyrimidine Derivatives
Key observations :
- Steric effects : The dibenzyl groups in the target compound create greater steric hindrance than the methylbenzyl group in or the indazole in .
- Electronic modulation : The methylsulfanyl group provides weaker electron donation compared to the sulfonyl group in , altering reactivity in cross-coupling reactions.
- Solubility : The dibenzyl groups reduce water solubility compared to piperazine-containing derivatives.
Properties
CAS No. |
60755-24-0 |
|---|---|
Molecular Formula |
C19H20N4S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-N,4-N-dibenzyl-2-methylsulfanylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H20N4S/c1-24-19-21-17(20)12-18(22-19)23(13-15-8-4-2-5-9-15)14-16-10-6-3-7-11-16/h2-12H,13-14H2,1H3,(H2,20,21,22) |
InChI Key |
SCRBQJGQICRIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-(Methylsulfanyl)pyrimidine-4,6-diamine : This core structure is typically synthesized by substitution reactions on pyrimidine derivatives bearing leaving groups (e.g., chloro or methoxy groups) at the 4 and 6 positions.
- Dibenzylation reagents : Benzyl halides or benzyl bromides are commonly used to introduce dibenzyl groups onto the amino functionalities.
Synthetic Route
A representative synthetic route involves the following steps:
Synthesis of 2-(methylsulfanyl)pyrimidine-4,6-diamine
This intermediate can be prepared by nucleophilic substitution of 4,6-dichloropyrimidine with methylthiolate ions, followed by amination at the 4 and 6 positions to introduce amino groups.N^4-Dibenzylation
The diamine is reacted with benzyl halides under basic conditions to selectively benzylate the amino groups at the N^4 positions. This step may require:- Use of a base such as potassium carbonate or sodium hydride.
- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Controlled temperature (often room temperature to moderate heating) to avoid over-alkylation or side reactions.
Purification
The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
Research Findings and Optimization
Yield and Purity
- Typical yields for the dibenzylation step range from 70% to 90%, depending on reaction conditions and purification efficiency.
- Purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring the absence of mono-benzylated or over-alkylated impurities.
Analytical Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C19H20N4S |
| Molecular Weight | 336.5 g/mol |
| NMR Spectroscopy | Confirms dibenzyl substitution and pyrimidine core integrity |
| Mass Spectrometry | Confirms molecular ion peak at expected m/z |
| Melting Point | Typically determined for purity assessment |
Comparative Table of Preparation Steps
| Step | Description | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Pyrimidine core synthesis | Substitution of chloro groups with methylthiolate | Sodium methylthiolate | 20–60 °C, several hours | 85–95 | High conversion critical |
| 2. Amination at 4,6 positions | Introduction of amino groups | Ammonia or amine source | Elevated temperature | 80–90 | Purity affects final product |
| 3. N^4-Dibenzylation | Benzylation of amino groups | Benzyl bromide, base (K2CO3) | Room temp to 50 °C, 6–24 h | 70–90 | Controlled to avoid over-alkylation |
| 4. Purification | Recrystallization or chromatography | Solvents like ethanol, ethyl acetate | Ambient to reflux | — | Ensures removal of impurities |
Chemical Reactions Analysis
Substitution Reactions at Amino Groups
The two N⁴-benzyl-protected amino groups exhibit nucleophilic reactivity, enabling selective functionalization:
Acylation
-
Reacts with acylating agents (e.g., acetic anhydride, benzoyl chloride) under basic conditions to form N-acylated derivatives (Fig. 1A).
-
Typical conditions : Anhydrous DMF, room temperature, 12–24 hours.
-
Example : Reaction with acetyl chloride yields N⁴,N⁴-dibenzyl-2-(methylsulfanyl)-4,6-bis(acetamido)pyrimidine.
Nitrosation
-
Treatment with sodium nitrite (NaNO₂) in acidic media introduces nitroso groups at the C5 position (Fig. 1B) .
-
Outcome : Forms 5-nitroso intermediates for further reduction or cross-coupling .
Reactivity at the Methylsulfanyl Group
The methylsulfanyl (–SMe) moiety undergoes oxidation and nucleophilic substitution:
Oxidation to Sulfoxide/Sulfone
-
Controlled oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide (–SO–) or sulfone (–SO₂–) derivatives (Fig. 2A).
-
Conditions :
-
Sulfoxide: H₂O₂ (30%), 0°C, 2 hours.
-
Sulfone: Excess mCPBA, RT, 6 hours.
-
Nucleophilic Substitution
-
The –SMe group acts as a leaving group in SNAr reactions with amines or alkoxides (Fig. 2B) .
-
Example : Reaction with piperazine in DMF at 80°C replaces –SMe with a piperazinyl group .
Cycloaddition Reactions
The electron-deficient pyrimidine core participates in 1,3-dipolar cycloadditions:
Spiroheterocycle Formation
-
Reacts with dipolarophiles like diazo compounds to form spiro[thiadiazoline-pyrimidine] derivatives (Fig. 3) .
-
Example : Cycloaddition with DPNI (diphenylnitrilimine) generates a spirothiadiazoline ring fused to the pyrimidine .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable aryl/alkyl group introduction:
Suzuki-Miyaura Coupling
Stability and Side Reactions
-
Degradation : Prolonged exposure to strong acids/bases cleaves benzyl groups.
-
Competing Pathways : Over-oxidation of –SMe to sulfone may occur if reaction times exceed 6 hours.
Scientific Research Applications
Synthesis and Structure
The synthesis of N~4~,N~4~-Dibenzyl-2-(methylsulfanyl)pyrimidine-4,6-diamine typically involves nucleophilic substitution reactions on pyrimidine derivatives. The introduction of the methylthio group enhances the compound's reactivity and biological profile. The structural formula can be represented as:This molecular structure contributes to its interaction with various biological targets.
Antiviral and Antitumor Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit promising antiviral and antitumor activities. Studies have demonstrated that these compounds can inhibit key pathways involved in tumor growth and viral replication.
- Antiviral Activity : Pyrimidine derivatives have shown effectiveness against various viral infections by targeting viral enzymes crucial for replication.
- Antitumor Activity : The compound has been evaluated for its ability to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical in tumor angiogenesis and growth .
Enzyme Inhibition
Pyrimidine derivatives are also investigated for their potential as enzyme inhibitors. For instance, they may act as inhibitors of:
- Acetylcholinesterase : This inhibition is relevant for conditions like Alzheimer's disease.
- α-Glucosidase : Targeting this enzyme is significant for managing diabetes mellitus .
Case Study on Antitumor Efficacy
In a study focusing on the antitumor efficacy of pyrimidine derivatives, this compound was shown to significantly reduce tumor size in mouse models when administered in conjunction with standard chemotherapy agents. The study highlighted the compound's ability to enhance the efficacy of existing treatments by targeting multiple pathways involved in cancer progression .
Case Study on Enzyme Inhibition
Another research effort evaluated the compound's inhibitory effects on α-glucosidase. Results indicated that it exhibited competitive inhibition, suggesting its potential use as an adjunct therapy in managing postprandial blood glucose levels in diabetic patients .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of NSC 210325 involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: By binding to the active sites of enzymes, NSC 210325 can inhibit their activity, leading to various biochemical effects.
Modulate Signaling Pathways: This compound can affect cellular signaling pathways, influencing processes such as cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pyrimidine-4,6-diamine derivatives vary primarily in their substituents, which dictate their chemical behavior and biological activity. Key analogs include:
Key Observations :
- Benzyl vs.
- Methylsulfanyl Group : Present in both the target compound and GS39783, this group may facilitate hydrophobic interactions with biological targets, such as GABA-B receptors .
- Chlorophenyl and Aminophenyl Substituents: These groups (as in ) introduce electron-withdrawing or donating effects, altering electronic distribution and reactivity.
Physicochemical Properties
Comparative data for select compounds:
Trends :
- Lipophilicity : Benzyl and cyclopentyl groups increase LogP, favoring blood-brain barrier penetration but complicating formulation.
- Solubility: Polar groups (e.g., aminophenyl in ) enhance aqueous solubility.
Insights :
- The methylsulfanyl group in GS39783 and the target compound may share a role in receptor modulation, but the dibenzyl groups could sterically hinder binding compared to dicyclopentyl.
- Antioxidant activity in diphenyl derivatives suggests that aromatic substituents enhance radical stabilization.
Biological Activity
N~4~,N~4~-Dibenzyl-2-(methylsulfanyl)pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed review of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 344.45 g/mol
The compound contains a pyrimidine core substituted with two benzyl groups and a methylsulfanyl group, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
In vitro studies have demonstrated that this compound exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in:
- IC50 Values :
- HeLa Cells: 15 µM
- MCF-7 Cells: 20 µM
The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase.
Mechanistic Insights
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : It may act as a modulator for various cellular receptors implicated in cancer progression.
Q & A
Q. What are the recommended synthetic routes for N⁴,N⁴-dibenzyl-2-(methylsulfanyl)pyrimidine-4,6-diamine, and how can purity be optimized?
The synthesis typically involves a multi-step nucleophilic substitution strategy. A [3+3] annulation reaction between substituted benzamidines and 2-benzylidenemalononitriles in the presence of Na₂CO₃ has been validated for structurally similar pyrimidine-4,6-diamines, yielding high regioselectivity . For purity optimization, techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) are recommended to minimize byproducts and isolate >98% pure compounds. Thermal gravimetric analysis (TGA) can monitor decomposition thresholds during scale-up .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray diffraction (XRD): Resolves bond lengths, angles, and non-covalent interactions (e.g., π-π stacking) in the crystal lattice .
- FT-IR/Raman spectroscopy: Identifies functional groups (e.g., C=S stretch at ~680 cm⁻¹, NH bending at ~1600 cm⁻¹) .
- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, methylsulfanyl at δ 2.1 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation pathways .
Q. How can common synthetic impurities be identified and quantified?
Impurities such as unreacted benzyl halides or incomplete substitution intermediates are detected via reverse-phase HPLC with UV detection (λ = 254 nm). Quantitative analysis using calibration curves and limits of detection (LOD < 0.1%) ensures batch consistency. Coupled techniques like LC-MS/MS differentiate isobaric impurities .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity and stability?
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) refine reactivity in biological matrices .
- Molecular Dynamics (MD): Simulates interactions with water molecules to assess hydrolytic stability. Radial distribution functions (RDFs) identify hydrogen-bonding propensities .
- Periodic DFT for crystals: Evaluates lattice energy contributions from van der Waals forces and hydrogen bonds, guiding polymorph screening .
Q. How can in vitro assays evaluate its biological activity, such as receptor modulation?
For receptor-targeted studies (e.g., GABA₃ or kinase inhibition):
- Radioligand binding assays: Measure displacement of [³H]CGP62349 (antagonist) or agonist affinity shifts in the presence of the compound .
- GTPγS binding: Quantifies G-protein coupling efficacy in membrane preparations (EC₅₀ shifts indicate allosteric modulation) .
- Calcium signaling assays (FLIPR): Monitor intracellular Ca²⁺ flux in HEK293 cells expressing target receptors .
Q. What strategies validate its nonlinear optical (NLO) properties for photonic applications?
- Dynamic second hyperpolarizability (γ): Measured via electric-field-induced second harmonic (EFISH) generation.
- Third-order susceptibility (χ⁽³⁾): Z-scan techniques determine nonlinear absorption/refraction coefficients. The compound’s χ⁽³⁾ value (1.2 × 10⁻¹² esu at 1907 nm) surpasses organic benchmarks like DAST, suggesting utility in optical limiters .
Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?
- Substituent effects: Electron-withdrawing groups (e.g., nitro) at the pyrimidine C2 position enhance receptor binding (ΔG = −8.3 kcal/mol in docking with 4EUU) .
- Benzyl vs. aryl substitutions: N⁴,N⁴-dibenzyl groups improve lipophilicity (logP > 3) and blood-brain barrier penetration, while morpholine substituents increase aqueous solubility .
Methodological Notes
- Contradictions in data: Computational predictions of hydrogen-bonding (DFT) may conflict with crystallographic data due to solvent effects. Cross-validation with MD simulations is advised .
- Advanced purification: Chiral separations require cellulose-based columns (e.g., Chiralpak IA) for enantiomeric resolution of asymmetric analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
